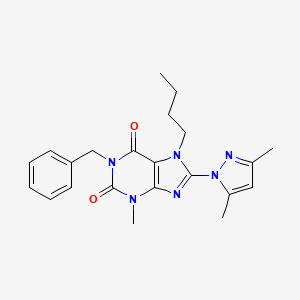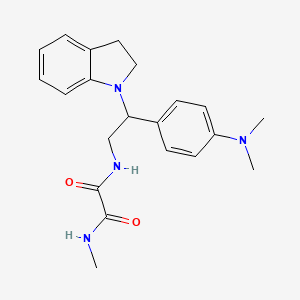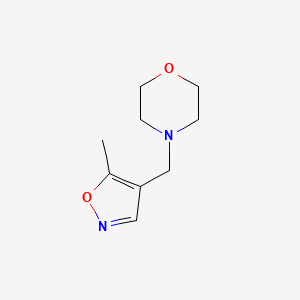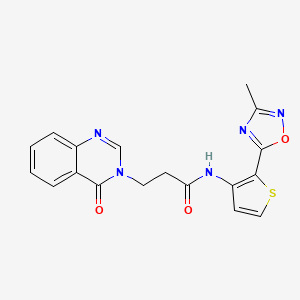
1-benzyl-7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Purine derivatives, including those with substitutions at various positions, have been extensively studied due to their wide range of biological activities and applications in pharmaceutical chemistry. Compounds with specific substitutions on the purine ring system, such as benzyl, butyl, and pyrazolyl groups, are of particular interest for their unique chemical and physical properties.
Synthesis Analysis
Several studies describe the synthesis of purine derivatives similar to the compound of interest. For instance, the synthesis of new purine derivatives with selenium and thiadiazol substituents has been achieved, highlighting methods that could be applicable to the synthesis of 1-benzyl-7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Gobouri, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for understanding their chemical behavior and potential applications. Studies have elucidated the structures of similar compounds through spectroscopic methods and elemental analysis, providing a foundation for analyzing the structure of the compound (Cruz et al., 2008).
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions, depending on their substituents. The reactivity of these compounds can be significantly altered by the presence of specific functional groups, leading to a wide range of chemical behaviors and applications. The synthesis and functionalization of purine derivatives have been explored, demonstrating their versatility in organic synthesis (Ornik et al., 1990).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on similar compounds have revealed how specific substitutions can affect these properties, which is essential for their practical applications (Saeed et al., 2020).
Scientific Research Applications
Chemical Interactions and Structural Analysis
- Isomeric Pyrazolo[3,4-d]pyrimidine-based Molecules : Research into isomeric compounds similar to the specified molecule has shown interesting results regarding molecular dimerization and interactions. For example, studies on 5-benzyl-1,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione highlighted the lack of dimerization in certain isomeric forms due to interchanged substitutions, suggesting a complex interplay between molecular structure and chemical behavior. This work could inform how modifications to the purine core affect molecular interactions and properties (Avasthi et al., 2002).
Catalytic Applications and Synthetic Chemistry
- Green Chemistry and Catalysis : The compound 1,3-dimethyl-7H-purine-2,6-dione (theophylline), structurally related to the specified molecule, has been used as a catalyst in green chemistry applications, specifically in the solvent-free synthesis of novel compounds. This highlights the potential of purine derivatives as eco-friendly catalysts in organic synthesis, offering a sustainable approach to chemical reactions (Yazdani-Elah-Abadi et al., 2017).
properties
IUPAC Name |
1-benzyl-7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-5-6-12-26-18-19(23-21(26)28-16(3)13-15(2)24-28)25(4)22(30)27(20(18)29)14-17-10-8-7-9-11-17/h7-11,13H,5-6,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNINABVJSAVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2481463.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)
![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2481466.png)


![3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481470.png)

![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2481477.png)



